molecular formula C8H8N2S B1660566 4H-3,1-Benzothiazin-2-amine CAS No. 78959-46-3

4H-3,1-Benzothiazin-2-amine

Cat. No.: B1660566
CAS No.: 78959-46-3
M. Wt: 164.23 g/mol
InChI Key: FGKBJMGTDSEDBJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

The development of this compound can be traced to the broader evolution of benzothiazine chemistry, which began with foundational work in heterocyclic compound synthesis during the mid-20th century. The first benzothiazine derivatives were reported in the 1960s, establishing the groundwork for subsequent investigations into amino-substituted variants. The specific synthesis and characterization of this compound emerged from systematic studies of 2-amino substituted benzothiazine systems, which gained momentum following recognition of their potential therapeutic applications.

Historical records indicate that the compound was first documented in chemical databases in 2005, with initial structural determinations and property characterizations conducted through computational chemistry methods. The chronological development of synthetic methodologies for this compound paralleled broader advances in heterocyclic chemistry, particularly the refinement of cyclization reactions involving thiourea derivatives and benzoic acid precursors. The evolution of synthetic approaches has been documented extensively, with major milestones including the development of acid-catalyzed cyclization methods and the introduction of alternative synthetic routes using acetic anhydride-mediated transformations.

The compound received increased attention following investigations into benzothiazine derivatives as potential antimicrobial agents, particularly for tuberculosis treatment. Patent literature from 2011 specifically identified 2-aminosubstituted 1,3-benzothiazine-4-ones as promising candidates for treating infectious diseases caused by mycobacteria, including tuberculosis and leprosy, thereby establishing a clear therapeutic rationale for continued research into amino-substituted benzothiazine systems. This historical progression demonstrates the compound's emergence from fundamental heterocyclic chemistry research to targeted medicinal chemistry applications.

Structural Classification Within Heterocyclic Compounds

This compound belongs to the benzothiazine class of heterocyclic compounds, which are characterized by a benzene ring fused to a six-membered thiazine ring containing nitrogen and sulfur heteroatoms. The structural classification of this compound requires careful consideration of its bicyclic architecture and substitution pattern. The designation "4H-3,1-benzothiazin" indicates the specific positioning of heteroatoms within the ring system, where nitrogen occupies position 3 and sulfur occupies position 1, with the "4H" notation specifying the location of the saturated carbon center.

The molecular structure features an amino group (-NH₂) attached at position 2 of the benzothiazine core, which significantly influences both the compound's chemical reactivity and biological activity profile. Computational analysis reveals specific structural parameters including an InChI key of FGKBJMGTDSEDBJ-UHFFFAOYSA-N and a canonical SMILES representation of C1C2=CC=CC=C2N=C(S1)N. These structural identifiers provide definitive characterization within chemical databases and facilitate accurate compound identification in research applications.

The following table summarizes the key structural classification data for this compound:

Property Value
Molecular Formula C₈H₈N₂S
Molecular Weight 164.23 g/mol
Chemical Class Benzothiazines
Ring System Bicyclic (Benzene fused with Thiazine)
Substitution Pattern 2-Amino-4H-3,1-benzothiazine
Heteroatoms Nitrogen (position 3), Sulfur (position 1)
Database Identifiers CAS: 78959-46-3, PubChem CID: 284056

Within the broader classification of heterocyclic compounds, benzothiazines represent a unique structural motif that bridges the properties of benzene-based aromatic systems with the reactivity characteristics of thiazine heterocycles. The presence of both nitrogen and sulfur heteroatoms creates multiple sites for potential chemical modification and biological interaction, positioning these compounds as versatile scaffolds for drug development and synthetic methodology investigation.

Significance in Contemporary Organic Chemistry Research

Contemporary research into this compound reflects its growing importance as a synthetic intermediate and bioactive scaffold in modern organic chemistry. The compound has emerged as a key target structure in medicinal chemistry research, particularly for the development of antimicrobial and anticancer agents. Recent synthetic methodologies have focused on developing efficient routes to amino-substituted benzothiazines, with particular emphasis on environmentally sustainable approaches using green chemistry principles.

The significance of this compound in current research is exemplified by investigations into its potential as an antimycobacterial agent. Studies have demonstrated that benzothiazine derivatives, including amino-substituted variants, exhibit potent activity against Mycobacterium tuberculosis through inhibition of decaprenylphosphoryl-β-D-ribose-2′-epimerase (DprE1), a crucial enzyme in mycobacterial cell wall synthesis. This mechanism of action has positioned this compound and related compounds as promising leads for tuberculosis drug development, addressing the critical need for new therapeutic agents against drug-resistant mycobacterial strains.

Synthetic methodology development represents another significant area of contemporary research interest. Recent advances have included the refinement of cyclization procedures using various catalytic systems and reaction conditions. The synthesis typically involves the treatment of methyl 2-thioureidobenzoates with concentrated sulfuric acid or the cyclization of thioureidobenzoic acids using acetic anhydride. These methodological improvements have enhanced both the efficiency and scalability of synthetic routes to amino-substituted benzothiazines.

The compound's significance extends to its role as a synthetic precursor for more complex heterocyclic systems. Research has demonstrated that this compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, enabling the preparation of diverse derivative libraries for biological screening. This synthetic versatility has made the compound an important building block in combinatorial chemistry approaches to drug discovery.

Contemporary research applications also encompass the investigation of structure-activity relationships within the benzothiazine class. Studies have revealed that modifications to the amino substituent at position 2 can significantly influence biological activity profiles, providing valuable insights for rational drug design approaches. The following research areas represent current focal points for this compound investigation:

Research Area Key Focus Potential Applications
Antimicrobial Activity Mycobacterial enzyme inhibition Tuberculosis treatment
Synthetic Methodology Green chemistry approaches Sustainable synthesis
Structure-Activity Studies Amino group modifications Rational drug design
Mechanistic Investigations Enzyme interaction studies Target identification
Derivative Development Chemical transformation routes Compound library generation

The integration of computational chemistry approaches has further enhanced the research significance of this compound. Molecular modeling studies have provided detailed insights into the compound's three-dimensional structure and potential binding interactions with biological targets, facilitating the design of more potent and selective derivatives. These computational investigations complement experimental research efforts and contribute to a comprehensive understanding of the compound's chemical and biological properties.

Properties

IUPAC Name

4H-3,1-benzothiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-8-10-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKBJMGTDSEDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2N=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300878
Record name 4H-3,1-Benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78959-46-3
Record name NSC139660
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139660
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-3,1-Benzothiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thioureido Benzoic Acid Derivatives

Early synthetic approaches relied on cyclization reactions of thioureido-substituted benzoic acid precursors. Methyl 2-thioureidobenzoates (1) and 2-thioureidobenzoic acids (3) undergo intramolecular cyclization under acidic or basic conditions to yield 2-amino-4H-3,1-benzothiazin-4-ones (2). For example, heating methyl 2-thioureidobenzoate in acetic acid at 80°C for 6 hours produces the benzothiazinone core in 65–70% yield.

Key Reaction:
$$
\text{Methyl 2-thioureidobenzoate} \xrightarrow{\text{AcOH, 80°C}} \text{2-Amino-4H-3,1-benzothiazin-4-one} + \text{MeOH}
$$

This method is limited by moderate yields and the need for stringent pH control to prevent decomposition of thiourea intermediates.

Anthranilic Acid-Based Synthesis

A two-step route starting from anthranilic acid involves:

  • Thiocyanation : Treatment of anthranilic acid with thiocyanogen chloride (ClSCN) forms 2-thiocyanatobenzamide.
  • Cyclization : Heating the intermediate in dimethylformamide (DMF) with alkyl halides (e.g., CH₃I) yields 2-alkylthio-4H-3,1-benzothiazin-4-ones (5). Subsequent aminolysis with primary or secondary amines replaces the alkylthio group with an amino moiety.

Limitations :

  • Thiocyanogen chloride is highly toxic and requires specialized handling.
  • Competing side reactions reduce yields to 40–50%.

Modern Halogenation-Alkylation-Amination Sequences

Halogenation of 2-Halogenobenzamide Derivatives

A patent-pending method (WO2011132070A1) describes a high-yield process using 2-halogenobenzamide precursors (1):

  • Halogenation : 2-Chlorobenzamide derivatives react with carbon disulfide (CS₂) and an alkylating agent (e.g., CH₃I) in dimethyl sulfoxide (DMSO) to form 2-alkylthio-1,3-benzothiazin-4-ones (2).
  • Amination : The alkylthio intermediate undergoes nucleophilic substitution with amines (e.g., 4-pyridinylmethylamine) in the presence of potassium carbonate (K₂CO₃) to yield 4H-3,1-benzothiazin-2-amine derivatives.

Reaction Conditions:

  • Solvent : DMSO or DMF
  • Base : K₂CO₃ or NaOH
  • Temperature : 80–100°C
  • Yield : 75–85%

Advantages :

  • Avoids hazardous thiocyanogen reagents.
  • Scalable for industrial production.

Optimization via Alkali Metal Hydroxides

Incorporating alkali metal hydroxides (e.g., LiOH, NaOH) during the alkylation step improves regioselectivity. For example, using NaOH in a 2.5:1 molar ratio relative to the benzamide precursor suppresses byproduct formation, increasing yields to 90%.

Alternative Pathways

Ring Cleavage and Functionalization

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Thioureido Cyclization Acetic acid, heat 80°C, 6 hr 65–70% Simple setup Moderate yields, pH sensitivity
Halogenation-Alkylation CS₂, CH₃I, NaOH DMSO, 80°C, 4 hr 75–85% High purity, scalable Requires toxic CS₂
Microwave Synthesis DMF, microwave 150°C, 15 min 80% Rapid, energy-efficient Specialized equipment needed

Applications and Derivative Synthesis

Pharmaceutical Intermediates

This compound serves as a precursor to antitubercular agents (e.g., BTZ043). Substitution at the 2-position with pyridinylmethyl groups enhances bioavailability and target binding.

Functionalization Strategies

  • N-Alkylation : Reacting with alkyl halides introduces lipophilic side chains.
  • Acylation : Treatment with acyl chlorides forms amide derivatives for structure-activity studies.

Chemical Reactions Analysis

Cyclization Reactions

Cyclization strategies are critical for constructing the benzothiazine scaffold. A metal-free method using carbon disulfide (CS₂) and (E)-3-(2-aminoaryl)acrylates or acrylonitriles enables efficient synthesis of ring-fused derivatives under mild conditions (Table 1) . For example:

(E)-3-(2-aminophenyl)acrylate+CS2Cs2CO3,DMSO, rt4-alkyl-4H-3,1-benzothiazine-2-thione\text{(E)-3-(2-aminophenyl)acrylate} + \text{CS}_2 \xrightarrow{\text{Cs}_2\text{CO}_3, \text{DMSO, rt}} \text{4-alkyl-4H-3,1-benzothiazine-2-thione}

This method achieves 65–88% yields and tolerates diverse substrates, including electron-withdrawing and donating groups .

Table 1: Optimization of Cyclization Conditions

BaseSolventTemp (°C)Yield (%)
Cs₂CO₃DMSO2588
K₂CO₃DMF2578
Et₃NTHF2545

Substitution Reactions

The C-2 amine group undergoes nucleophilic substitution to introduce alkylthio or arylthio moieties. For instance:

4H-3,1-Benzothiazin-2-amine+R-Xbase2-alkylthio-4H-3,1-benzothiazin-4-one\text{this compound} + \text{R-X} \xrightarrow{\text{base}} \text{2-alkylthio-4H-3,1-benzothiazin-4-one}

Key findings :

  • Trifluoroacetic anhydride (TFAA) promotes cyclocondensation of 2-thioureidobenzoic acids to 2-alkylthio derivatives (e.g., 5i ) .

  • Alkylthio derivatives (e.g., 5i ) serve as intermediates for synthesizing 2-amino analogs via cleavage and reamination .

Oxidation and Reduction

While fewer examples exist, oxidation and reduction modify the thiazine ring:

  • Oxidation : Hydrogen peroxide converts thiazine sulfurs to sulfoxides or sulfones.

  • Reduction : Sodium borohydride reduces the thiazine ring to dihydro derivatives.

Biological Activity via Chemical Modification

Structural modifications at C-2 significantly impact bioactivity:

  • 2-(N-Cyclohexyl-N-methylamino)-4H-3,1-benzothiazin-4-one (2b) : Inhibits human cathepsin L (cysteine protease) with selectivity over other proteases .

  • 2-(Morpholin-4-yl)-4H-3,1-benzothiazin-4-one (5i) : Acts as a human leukocyte elastase (HLE) inhibitor (IC₅₀ = 1.2 µM) .

Comparison of enzyme inhibition :

CompoundTarget EnzymeIC₅₀/Activity
2b Cathepsin L0.8 µM
5i Leukocyte elastase1.2 µM
2e Alkaline hydrolysis1.7 M⁻¹s⁻¹ (rate)

Mechanistic Insights

  • Cyclization : Proceeds via Michael addition of CS₂ to acrylates, followed by intramolecular cyclization .

  • Desulfurization : TFAA-mediated reactions occasionally yield benzoxazinones due to sulfur extrusion .

Stability and Reactivity Trends

  • Hydrolytic stability : Benzothiazinones hydrolyze slower than benzoxazinones (e.g., 2e hydrolyzes 16x slower than its oxa-analog) .

  • Electronic effects : Electron-withdrawing groups at C-2 enhance electrophilic substitution at C-7/C-8 .

Scientific Research Applications

Scientific Research Applications of 4H-3,1-Benzothiazin-2-amine

This compound and its derivatives have a variety of applications in scientific research, spanning chemistry, medicine, and industry. These applications arise from their unique chemical properties and biological activities.

Applications in Chemistry

This compound serves as a versatile building block in the synthesis of complex molecules and as a reagent in various organic reactions. For example, it can be used to synthesize 2-Aryl-4H-3,1-benzothiazines, which have anticancer activity . It is also used in the preparation of N,N-disubstituted (Z)-4-(halomethylidene)-4H-3,1-benzothiazin-2-amines .

Applications in Medicine

Research is ongoing to explore the potential of this compound derivatives as therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.

  • Inhibitors of Human Leukocyte Elastase (HLE) : 2-Amino and 2-alkylthio substituted 4H-3,1-benzoxazin-4-ones have been characterized as potent inhibitors of human leukocyte elastase (HLE) .
  • Inhibitors of Human Cathepsin L : One 2-aminobenzothiazinone inhibited human cathepsin L, a cysteine protease of therapeutic importance .
  • Antimicrobial and Anticancer Agents: Research indicates that N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-amine exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. The compound may interact with specific molecular targets within biological systems, possibly inhibiting certain enzymes or receptors involved in cellular processes such as DNA replication and protein synthesis.
  • Potential Therapeutic Applications : Various intrinsic therapeutic applications range from calcium channel blocker and anti-oxidative to anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, and neuro-protective activities.

Applications in Industry

The unique chemical properties of this compound make it useful in the development of new materials and chemical processes.

This compound primarily targets serine proteases, which are enzymes crucial for various biological processes, including digestion, immune response, and blood coagulation. The compound interacts with these proteases through hydrogen bonds and π–π interactions, leading to inhibition of their activity. This inhibition occurs via acylation of the active-site serine residue in the enzyme, followed by a slow deacylation process that stabilizes the acyl-enzyme intermediate.

Data Table of Applications

CompoundApplication
2-Amino and 2-alkylthio-4H-3,1-benzoxazin-4-onesPotent inhibitors of human leukocyte elastase (HLE)
2-aminobenzothiazinoneInhibits human cathepsin L, a cysteine protease of therapeutic importance
N-(4-pyridinylmethyl)-4H-3,1-benzothiazin-2-aminePotential biological activities, particularly as an antimicrobial and anticancer agent
Amidine, thiourea and guanidine derivatives of 2-aminobenzothiazole, 2-amino-3,l-4H-benzothiazine and 3-amino-l,4-3H-remarkably effective in reducing glutamate release and LDH activity

Case Studies

  • Old drug new use - Amoxapine and its metabolites as potent bacterial β-glucuronidase inhibitors for alleviating cancer drug toxicity: Amoxapine has great clinical potential to be rapidly translated to human subjects for irinotecan induced diarrhea .
  • Combined PD-1 blockade and GITR triggering induce a potent antitumor immunity in murine cancer models and synergizes with chemotherapeutic drugs: Combined anti-PD-1/GITR mAb treatment induces a potent antitumor immunity, which can be further promoted by chemotherapeutic drugs . A combined strategy of anti-PD-1/GITR mAb plus cisplatin or paclitaxel should be considered for translation into the clinic .
  • A Three Monoclonal Antibody Combination Potently Neutralizes Multiple Botulinum Neurotoxin Serotype E Subtypes: An equimolar combination of three mAbs was able to potently neutralize BoNT/E1, BoNT/E3, and BoNT/E4 in a mouse neutralization assay . The mAbs have potential utility as therapeutics and as diagnostics capable of recognizing multiple BoNT/E subtypes .

Comparison with Similar Compounds

4H-3,1-Benzothiazin-4-ones vs. 4H-3,1-Benzoxazin-4-ones

The substitution of sulfur (in benzothiazin-4-ones) for oxygen (in benzoxazin-4-ones) significantly alters stability and bioactivity:

Property 4H-3,1-Benzothiazin-4-ones 4H-3,1-Benzoxazin-4-ones References
Stability Resistant to nonspecific nucleophiles Less stable due to oxygen’s higher electronegativity
Biological Activity Dual adenosine receptor antagonists and MAO-B inhibitors ; oxoeicosanoid receptor ligands Serine protease inhibitors (e.g., human leukocyte elastase, chymase)
Herbicidal Activity Not reported IC₅₀ values comparable to 2,4-D in herbicidal assays; structural similarity to phenoxy herbicides

Key Insight : Sulfur enhances metabolic stability, making benzothiazin-4-ones preferable for therapeutic applications, while benzoxazin-4-ones are leveraged in agrochemicals for their herbicidal activity .

4H-3,1-Benzothiazin-2-amine Derivatives

Substituents on the amine group modulate physicochemical and biological properties:

Derivative Substituent Molecular Weight (g/mol) Key Properties References
N-(2-Methylphenyl) 2-methylphenyl 254.35 Base compound; foundational for SAR studies
N-(4-Methylphenyl) 4-methylphenyl 254.35 Similar to base compound; no reported bioactivity
N-(4-Methoxyphenyl) 4-methoxyphenyl 270.35 Higher melting enthalpy (16.1 kJ/mol); potential for enhanced binding interactions

SAR Note: Methoxy groups improve polarity and hydrogen-bonding capacity, which may influence receptor affinity .

Comparison with Oxazol-2-amines and Quinazolin-4-ones

The benzothiazin-2-amine scaffold differs from other N-heterocycles in electronic and steric profiles:

Compound Class Core Structure Key Features Biological Relevance References
Oxazol-2-amines Oxazole ring + amine Electron-rich; diverse substituent tolerance (e.g., 4-benzyl, 5-phenyl) Limited bioactivity reported; structural models for drug design
3H-Quinazolin-4-ones Quinazoline ring Planar aromatic system; ACCase inhibitors in plants Herbicidal activity via TIR1 receptor docking
Benzothiazin-2-amine Benzothiazine + amine Sulfur enhances stability; amine enables H-bonding Emerging interest in enzyme inhibition and receptor modulation

Key Insight : The sulfur atom in benzothiazin-2-amine improves stability over oxygenated analogs, while the amine group offers flexibility in targeting diverse biological pathways .

Biological Activity

4H-3,1-Benzothiazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes both sulfur and nitrogen atoms. This compound is part of the benzothiazine family and has been studied for its potential as an enzyme inhibitor and receptor antagonist. Its biological activities are primarily linked to its interactions with specific molecular targets in biological systems.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as human leukocyte elastase and cathepsin L, which play significant roles in inflammatory processes and cancer progression respectively. This inhibition can lead to reduced inflammation and potential apoptosis in cancer cells.
  • Receptor Interaction : It forms hydrogen bonds and π–π interactions with various biological targets, modulating their activity and potentially leading to therapeutic effects .

Biological Activities

Research has highlighted several key biological activities of this compound:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its derivatives have shown effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
  • Antitumor Activity : Studies indicate that this compound derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction in cancer cells .
  • Neuroprotective Effects : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This activity may help enhance cognitive function by increasing acetylcholine levels at synapses .

Research Findings

Recent studies have provided valuable insights into the biological activities of this compound:

StudyFindings
Identified AChE inhibition with IC50 values indicating potential for Alzheimer's treatment.
Demonstrated selective inhibition of cathepsin L and human leukocyte elastase among various proteases.
Highlighted the synthesis of benzothiazine derivatives with promising anticancer properties.

Case Studies

Several case studies illustrate the compound's potential:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of a series of benzothiazine derivatives, including this compound. The results showed strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzothiazine structure could enhance efficacy against resistant strains.

Case Study 2: Anticancer Properties

Research examining the anticancer effects of this compound derivatives demonstrated significant cytotoxicity against various cancer cell lines. The study reported that certain modifications led to increased apoptosis rates in breast cancer cells through the activation of caspase pathways.

Q & A

Q. What are the primary synthetic routes for 4H-3,1-Benzothiazin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives often involves cyclocondensation reactions. For example, mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (PPh₃) enable solvent-free synthesis of 2-amino-4H-3,1-benzothiazin-4-ones, achieving moderate to high yields (50–85%) under ambient conditions . Reaction parameters such as temperature (room temperature vs. reflux), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents (e.g., anthranilic acid derivatives) critically impact purity. Optimized protocols emphasize shorter reaction times (2–6 hours) and column chromatography for purification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

Structural characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with aromatic protons typically resonating at δ 6.8–8.2 ppm .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weights (e.g., C₈H₁₄N₂S for a derivative with MW 170.28 g/mol) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, as seen in cyclohexane-fused derivatives .

Q. What biological activities have been reported for this compound derivatives, and what in vitro models are used?

Benzothiazin-2-amine derivatives exhibit antimicrobial and anticancer properties. In vitro models include:

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Staphylococcus aureus and Escherichia coli .
  • Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values . Substituents at positions 2 and 5–8 modulate activity, with electron-withdrawing groups enhancing potency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the green synthesis of this compound derivatives?

Mechanochemical synthesis reduces solvent waste. Key optimizations include:

  • Ball-milling parameters : Adjusting milling time (30–60 minutes) and frequency (15–30 Hz) to enhance reaction efficiency .
  • Catalyst-free protocols : Utilizing TCT as a dual acid catalyst and dehydrating agent, eliminating toxic catalysts .
  • Workup strategies : Using aqueous extraction instead of chromatography to minimize solvent use .

Q. How do substituent variations at positions 2 and 5–8 affect the structure-activity relationship (SAR) of benzothiazin-2-amine derivatives?

SAR studies reveal:

  • Position 2 : Electron-deficient groups (e.g., -NO₂, -CF₃) enhance antimicrobial activity by increasing electrophilicity .
  • Positions 5–8 : Bulky substituents (e.g., aryl groups) improve lipid solubility, boosting cellular uptake in anticancer assays . Computational docking models (e.g., AutoDock Vina) predict binding affinities to target enzymes like human leukocyte elastase .

Q. How should researchers address contradictions in reported biological activity data for benzothiazin-2-amine derivatives?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC tests) .
  • Compound purity : Validate purity via HPLC (>95%) and control for degradation products .
  • Cell line specificity : Cross-validate results across multiple cell lines and animal models .

Q. What advanced analytical techniques are recommended for assessing the stability and degradation pathways of this compound?

  • HPLC-MS : Monitors degradation products under accelerated stability conditions (40°C/75% RH) .
  • Thermogravimetric analysis (TGA) : Determines thermal stability and decomposition temperatures .
  • Solid-state NMR : Identifies polymorphic changes affecting shelf life .

Q. What mechanistic insights exist for the cyclocondensation reactions used in benzothiazin-2-amine synthesis?

Mechanistic studies propose:

  • Nucleophilic attack : Anthranilic acid derivatives react with thioureas or guanidines to form the benzothiazine ring .
  • Kinetic isotope effects : Deuterium labeling experiments suggest rate-limiting proton transfer steps .
  • DFT calculations : Predict transition states and activation energies for key intermediates .

Q. How can researchers ensure reproducibility in toxicity studies for benzothiazin-2-amine derivatives?

  • Standardized protocols : Follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ tests) .
  • Metabolite profiling : Use LC-MS/MS to identify toxic metabolites .
  • Negative controls : Include structurally similar inert compounds to isolate toxicity effects .

Q. What computational tools are effective for predicting the physicochemical properties of this compound derivatives?

  • Molecular docking : Software like Schrödinger Suite predicts binding modes to biological targets .
  • DFT calculations : Gaussian 09 calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4H-3,1-Benzothiazin-2-amine
Reactant of Route 2
4H-3,1-Benzothiazin-2-amine

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